3-Azetidinyl nicotinate
Overview
Description
Synthesis Analysis
The synthesis of “3-Azetidinyl nicotinate” and similar compounds has been a topic of research. For instance, a strategy for the synthesis of meta-aminoaryl nicotinates from 3-formyl (aza)indoles has been reported . This strategy involves the transformation of (aza)indole scaffolds into substituted meta-aminobiaryl scaffolds via Aldol-type addition and intramolecular cyclization followed by C–N bond cleavage and re-aromatization . Another approach involves the cyclization of mesylated 1-(3-pyridinyl)-1,4, and 1,5-diol derivatives to form the pyrrolidino or piperidino fragments .
Molecular Structure Analysis
The molecular structure of “3-Azetidinyl nicotinate” contains total 24 bond(s); 14 non-H bond(s), 7 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 four-membered ring(s), 1 six-membered ring(s), 1 ester(s) (aromatic), 1 secondary amine(s) (aliphatic), 1 Azetidine(s), and 1 Pyridine(s) .
Chemical Reactions Analysis
Azetidines, which are four-membered nitrogen-containing heterocycles, have unique reactivity driven by a considerable ring strain . Intermolecular [2+2] photocycloadditions represent a powerful method for the synthesis of highly strained, four-membered rings . This approach is commonly employed for the synthesis of oxetanes and cyclobutanes, but the synthesis of azetidines via intermolecular aza Paternò–Büchi reactions remains highly underdeveloped .
Scientific Research Applications
Nicotinic Cholinergic Receptors and Binding Sites
Studies have explored the presence and characteristics of nicotinic cholinergic receptors in various tissues. For instance, the density of heteromeric nicotinic acetylcholine receptor (nAChR) binding sites was found to be significantly higher in the rat retina than in the cerebral cortex. This study suggested that the retina expresses multiple subtypes of nAChRs, including a substantial fraction of receptors containing the β2 subunit and a smaller fraction containing the β4 subunit (Marritt et al., 2005). Furthermore, research on ligands like 6-[18F]Fluoro-3-(2(S)-azetidinylmethoxy)pyridine ([18F]1), an analogue of A-85380, provided insights into their binding to nAChRs, characterized by a high affinity for the α4β2 subtype of nicotinic acetylcholine receptor (Koren et al., 2000).
Structural Stability and Thermodynamics of Nicotinic Analgesics
The structural stability and thermodynamics of nicotinic analgesics, like ABT-594, have been a subject of research. Studies have involved conformational analysis and structural stability assessments, providing insights into the interactions and stability of these compounds, particularly focusing on the orientation of the azetidinyl group and its impact on the interaction with the receptor (Mora et al., 2003).
Impact on Cell Survival and Differentiation
Nicotinamide, a derivative of nicotinic acid, has been studied for its effects on cell survival and differentiation. Research has shown that nicotinamide promotes cell survival and differentiation in human pluripotent stem cells by inhibiting multiple kinases, including ROCK and casein kinase 1. This highlights the potential of nicotinamide-related compounds in stem cell applications and disease treatments (Meng et al., 2018).
Radioligand Development for Imaging
Considerable work has been directed toward developing radioligands for imaging nAChRs, aiding in the study of various neurological disorders. Radioligands with optimized imaging properties, such as [(18)F]AZAN, have been developed to overcome the limitations of existing radioligands and provide better tools for studying nAChRs in the human brain (Horti et al., 2010).
Future Directions
Recent advancements in drug discovery have inspired the development of synthetic strategies aiming for the incorporation of bioactive skeletal features into newly synthesized molecules . The development of synthetic pathways for the incorporation of privileged structures into bioactive molecules, especially at the later stages of synthesis, may reveal bioactivities by expanding the chemical space toward unexplored biological applications via skeletal functionalization .
properties
IUPAC Name |
azetidin-3-yl pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c12-9(13-8-5-11-6-8)7-2-1-3-10-4-7/h1-4,8,11H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVNWZMZZFXPEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC(=O)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azetidinyl nicotinate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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